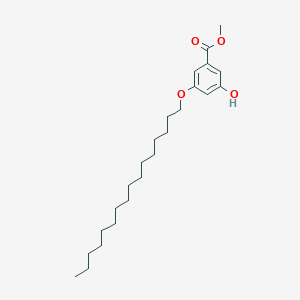
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with an amine and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-chloro-2,3-dihydro-: Similar structure but with a chlorine atom instead of fluorine.
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-methyl-2,3-dihydro-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1,3,2-Oxazaphosphole, 3,5-bis(1,1-dimethylethyl)-2-fluoro-2,3-dihydro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
210489-39-7 |
|---|---|
Formule moléculaire |
C10H19FNOP |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3,5-ditert-butyl-2-fluoro-1,3,2-oxazaphosphole |
InChI |
InChI=1S/C10H19FNOP/c1-9(2,3)8-7-12(10(4,5)6)14(11)13-8/h7H,1-6H3 |
Clé InChI |
MUDBDAIATVLHGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN(P(O1)F)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
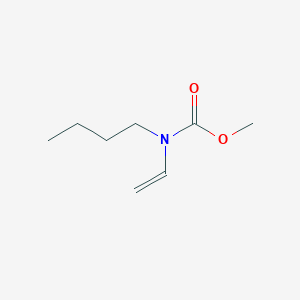
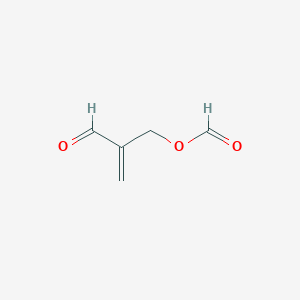
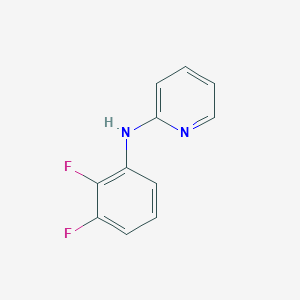
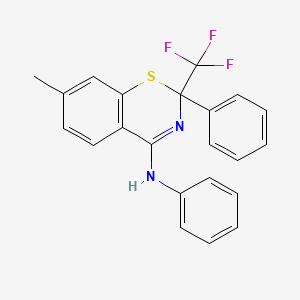
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
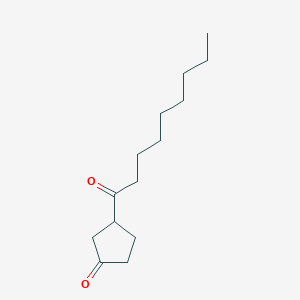
![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
